4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
CAS No.: 577767-12-5
Cat. No.: VC5429684
Molecular Formula: C10H15N5O3
Molecular Weight: 253.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577767-12-5 |
|---|---|
| Molecular Formula | C10H15N5O3 |
| Molecular Weight | 253.262 |
| IUPAC Name | 4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H15N5O3/c1-2-11-9-12-7(8(16)17)13-10(14-9)15-3-5-18-6-4-15/h2-6H2,1H3,(H,16,17)(H,11,12,13,14) |
| Standard InChI Key | CVTXDUNENNGTKI-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3,5-triazine ring substituted at the 2-position with a carboxylic acid group, the 4-position with an ethylamino group (), and the 6-position with a morpholin-4-yl group (a six-membered ring containing one oxygen and one nitrogen atom) . The IUPAC name, 4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid, reflects this substitution pattern. The SMILES notation, CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2, provides a linear representation of the structure, highlighting the connectivity of functional groups .
Table 1: Key Identifiers of 4-Ethylamino-6-morpholin-4-yl- triazine-2-carboxylic Acid
| Property | Value |
|---|---|
| CAS No. | 577767-12-5 |
| Molecular Formula | |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
| SMILES | CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |
| InChIKey | CVTXDUNENNGTKI-UHFFFAOYSA-N |
| PubChem CID | 1088145 |
Synthesis and Chemical Properties
| Supplier | Packaging | Price (USD) | Purity | Last Updated |
|---|---|---|---|---|
| Matrix Scientific | 1 g | 378 | 95% | 2021-12-16 |
| Crysdot | 5 g | 874 | 97% | 2021-12-16 |
| Wuhan Chemwish Technology | Custom | Inquiry | 98% | 2024-01-12 |
Challenges and Future Directions
Knowledge Gaps
-
Toxicity Profile: Acute and chronic toxicity data are absent.
-
Synthetic Optimization: Scalable and cost-effective routes remain undeveloped.
-
Biological Activity: No published studies on its pharmacological effects.
Research Opportunities
-
Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.
-
Process Chemistry: Developing greener synthesis methods to reduce reliance on hazardous reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume